Cas no 41873-72-7 (2H-1-Benzopyran-3-carbonylchloride)

2H-1-Benzopyran-3-carbonylchloride 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-carbonylchloride
- 2H-CHROMENE-3-CARBONYL CHLORIDE
- 3-2H-Benzopyranoylchlorid
- chlorure d'acide chromene carboxylique-3
- SCHEMBL16335219
- FT-0612477
- A918446
- DTXSID50380182
- MFCD03086174
- 41873-72-7
- 2H-CHROMENE-3-CARBONYLCHLORIDE
-
- MDL: MFCD03086174
- インチ: InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
- InChIKey: RTKZPVOAMHWVCN-UHFFFAOYSA-N
- SMILES: O=C(Cl)C(CO1)=CC2=C1C=CC=C2
計算された属性
- 精确分子量: 194.01300
- 同位素质量: 194.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.5
じっけんとくせい
- 密度みつど: 1.344
- ゆうかいてん: 67℃
- Boiling Point: 309.6°Cat760mmHg
- フラッシュポイント: 115.1°C
- Refractive Index: 1.593
- PSA: 26.30000
- LogP: 2.22780
2H-1-Benzopyran-3-carbonylchloride Security Information
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- Risk Phrases:R20/21/22; R34
2H-1-Benzopyran-3-carbonylchloride 税関データ
- 税関コード:2916190090
- 税関データ:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
2H-1-Benzopyran-3-carbonylchloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286170-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 5g |
$757 | 2021-06-17 | |
Chemenu | CM286170-1g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 1g |
$297 | 2022-06-11 | |
abcr | AB149233-10g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 10g |
€1626.80 | 2025-02-20 | |
A2B Chem LLC | AF59952-1g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 98% | 1g |
$441.00 | 2024-04-20 | |
abcr | AB149233-1 g |
2H-Chromene-3-carbonyl chloride; 95% |
41873-72-7 | 1g |
€311.30 | 2023-06-23 | ||
Chemenu | CM286170-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 97% | 5g |
$802 | 2022-06-11 | |
abcr | AB149233-1g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 1g |
€311.30 | 2025-02-20 | |
abcr | AB149233-5g |
2H-Chromene-3-carbonyl chloride, 95%; . |
41873-72-7 | 95% | 5g |
€930.60 | 2025-02-20 | |
A2B Chem LLC | AF59952-5g |
2H-Chromene-3-carbonyl chloride |
41873-72-7 | 98% | 5g |
$1251.00 | 2024-04-20 |
2H-1-Benzopyran-3-carbonylchloride 関連文献
-
Zhengji Yin,Junli Peng,Zhen Qiao,Yanru Zhang,Ningning Wei New J. Chem. 2022 46 14578
-
Jiajie Luo,Hongyi Zhang,Jialiang Guan,Baoshuai An,Junli Peng,Wei Zhu,Ningning Wei,Yanru Zhang New J. Chem. 2021 45 9561
-
Omobolanle J. Jesumoroti,Faridoon,Dumisani Mnkandhla,Michelle Isaacs,Heinrich C. Hoppe,Rosalyn Klein Med. Chem. Commun. 2019 10 80
2H-1-Benzopyran-3-carbonylchlorideに関する追加情報
Professional Introduction to Compound with CAS No. 41873-72-7 and Product Name: 2H-1-Benzopyran-3-carbonylchloride
The compound with the CAS number 41873-72-7 and the product name 2H-1-Benzopyran-3-carbonylchloride represents a significant advancement in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its benzopyran core structure, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The benzopyran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules, including natural products and synthetic drugs. The 3-carbonyl chloride functional group on the benzopyran ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted the potential of 2H-1-Benzopyran-3-carbonylchloride as a key building block in the development of novel therapeutic agents. Its unique structural features make it particularly useful in constructing pharmacophores that target various biological pathways. For instance, studies have demonstrated its utility in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The benzopyran core is known to exhibit significant binding affinity to biological targets, while the 3-carbonyl chloride group facilitates further functionalization through nucleophilic substitution reactions, allowing for the creation of diverse derivatives.
In the realm of drug discovery, the compound has been explored for its role in generating novel scaffolds that mimic natural products with proven biological activity. The benzopyran motif is frequently found in natural products that have shown efficacy in treating a wide range of diseases. By leveraging the reactivity of the 3-carbonyl chloride group, researchers can introduce various substituents to fine-tune the pharmacological properties of the resulting compounds. This flexibility has made 2H-1-Benzopyran-3-carbonylchloride a favorite among medicinal chemists seeking to develop next-generation therapeutics.
One particularly exciting application of this compound is in the field of protease inhibition. Proteases are enzymes that play crucial roles in many physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. The benzopyran scaffold has been shown to interact effectively with protease active sites, making it an ideal candidate for designing inhibitors. The presence of the 3-carbonyl chloride group allows for further derivatization to optimize binding interactions and improve drug-like properties such as solubility and metabolic stability.
Moreover, recent advances in computational chemistry have enabled more efficient screening and design of molecules based on structures like 2H-1-Benzopyran-3-carbonylchloride. Molecular modeling techniques have been employed to predict how different substituents on the benzopyran ring will affect its binding affinity to target proteins. This approach has accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting costly wet-lab experiments. The combination of computational methods with synthetic chemistry has significantly enhanced the development pipeline for new drugs derived from this compound.
The versatility of 2H-1-Benzopyran-3-carbonylchloride extends beyond protease inhibition. It has also been investigated as a precursor for synthesizing compounds with potential applications in neurodegenerative diseases. The benzopyran core is structurally similar to several natural products that have shown neuroprotective effects, such as flavonoids found in plants. By modifying the substituents on the ring, researchers aim to develop molecules that can cross the blood-brain barrier and exert therapeutic effects on neurological disorders like Alzheimer's and Parkinson's disease.
In conclusion, 2H-1-Benzopyran-3-carbonylchloride represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the benzopyran scaffold and the reactive 3-carbonyl chloride group, make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics that address unmet medical needs.
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